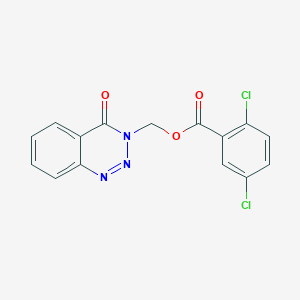

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate

Description

Properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N3O3/c16-9-5-6-12(17)11(7-9)15(22)23-8-20-14(21)10-3-1-2-4-13(10)18-19-20/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZRVPZSSYWUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate typically involves the reaction of 2,5-dichlorobenzoic acid with (4-Oxo-1,2,3-benzotriazin-3-yl)methyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate is strongly influenced by its dichlorinated benzoate group. Key structural analogues include:

| Compound | Substituent Positions | Key Functional Groups | Reactivity Profile |

|---|---|---|---|

| Target Compound | 2,5-Cl | Benzotriazinone, benzoate | High reactivity in nucleophilic substitution |

| Methyl 2,5-dichlorobenzoate | 2,5-Cl | Benzoate | Accelerated reactions with tin/sulfur nucleophiles |

| Methyl 3,6-dichloro-2-methoxybenzoate | 3,6-Cl; 2-OCH3 | Benzoate, methoxy | Reduced reactivity due to electron-donating OCH3 |

| 2-Chloroacetophenone | 2-Cl | Acetophenone | Fast dehalogenation rates |

| 4-Chloroacetophenone | 4-Cl | Acetophenone | Slower dehalogenation vs. ortho-Cl |

Key Findings :

- Ortho-Substituent Acceleration: The 2-Cl group in the target compound and methyl 2,5-dichlorobenzoate enhances electrophilicity at the aromatic ring, facilitating nucleophilic substitution. This aligns with observations for 2-chloroacetophenone, which undergoes dehalogenation 2–3× faster than its para-substituted analogue .

- Electron-Withdrawing vs. Donating Groups : Methyl 3,6-dichloro-2-methoxybenzoate, featuring an electron-donating methoxy group at the ortho position, exhibits reduced reactivity compared to the target compound. This underscores the critical role of electron-withdrawing substituents (e.g., Cl, CO2Me) in activating aromatic systems .

Reactivity in Nucleophilic Substitution

The target compound’s dichlorobenzoate group shares reactivity trends with methyl 2,5-dichlorobenzoate, which demonstrates accelerated substitution with sulfur- and tin-centered nucleophiles (e.g., thiophenol, tributyltin hydride). For example:

- Tin-Centered Nucleophiles: Methyl 2,5-dichlorobenzoate reacts with tributyltin hydride 50% faster than mono-substituted analogues, attributed to the dual electron-withdrawing effect of 2,5-Cl groups .

- Sulfur-Centered Nucleophiles: Similar acceleration is observed in thiophenol-mediated substitutions, where ortho-Cl groups lower the activation energy for nucleophilic attack .

Stability and Degradation

Comparative studies on chloroaromatics suggest that ortho-substituted compounds like the target are more prone to photolytic or reductive dehalogenation. For instance, 2-chloroacetophenone degrades faster under UV irradiation than 4-chloroacetophenone due to steric and electronic effects . While specific data on the target compound’s stability is lacking, its structural similarity to methyl 2,5-dichlorobenzoate implies susceptibility to analogous degradation pathways.

Biological Activity

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate is a compound of significant interest in the field of medicinal chemistry and agricultural sciences. Its unique structure and potential biological activities make it a candidate for various applications, including anti-cancer and anti-microbial therapies. This article explores the biological activity of this compound through a review of current literature, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate is . The compound features a benzotriazine core which is known for its diverse biological activities.

Structural Formula

Antimicrobial Properties

Research has indicated that compounds similar to (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate exhibit significant antimicrobial activity. For instance:

- Study Findings : A study demonstrated that derivatives of benzotriazine showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The benzotriazine moiety has been linked to anticancer properties due to its ability to induce apoptosis in cancer cells.

- Case Study : In vitro studies have shown that similar compounds can inhibit cell proliferation in breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. This suggests potential for further development as chemotherapeutic agents .

The biological activity of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate may involve multiple mechanisms:

- DNA Intercalation : The compound may intercalate into DNA strands leading to disruption of replication processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism or signal transduction pathways.

- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in target cells leading to apoptosis.

Research Findings Summary

Q & A

Q. What are the recommended synthetic routes for (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: The synthesis typically involves coupling the 4-oxo-1,2,3-benzotriazin-3-yl methanol derivative with 2,5-dichlorobenzoic acid via esterification. Key variables include:

- Catalyst Selection: Use carbodiimide-based coupling agents (e.g., DCC or EDC) with catalytic DMAP to enhance reaction efficiency .

- Solvent Optimization: Anhydrous dichloromethane or THF under inert atmosphere minimizes hydrolysis of the reactive intermediates .

- Temperature Control: Maintain 0–5°C during activation of the carboxylic acid to suppress side reactions.

Post-synthesis, purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer:

- Spectroscopy:

- 1H/13C NMR: Confirm ester linkage (δ ~4.8–5.2 ppm for methylene protons adjacent to the benzotriazinone oxygen; carbonyl carbons at ~165–170 ppm) .

- IR: Identify ester C=O stretches (~1740 cm⁻¹) and benzotriazinone absorption bands (~1680 cm⁻¹ for the oxo group) .

- Chromatography:

- HPLC: Use a reversed-phase column with UV detection at 254 nm; retention time consistency confirms purity (>98%) .

- TLC: Monitor reaction progress using silica plates (hexane:ethyl acetate = 3:1, Rf ~0.4) .

Q. What protocols are recommended for assessing the hydrolytic stability of this compound under varying pH and temperature conditions?

- Methodological Answer:

- Accelerated Stability Testing:

- Prepare buffered solutions (pH 2, 7, 10) and incubate the compound at 25°C, 40°C, and 60°C.

- Sample aliquots at intervals (0, 24, 48, 72 hrs) and analyze via HPLC to quantify degradation products (e.g., free 2,5-dichlorobenzoic acid) .

- Kinetic Analysis:

- Calculate degradation rate constants (k) using first-order kinetics. Activation energy (Ea) derived from Arrhenius plots predicts shelf-life under ambient conditions .

Advanced Research Questions

Q. What mechanistic insights exist regarding the reactivity of the 4-oxo-1,2,3-benzotriazin-3-yl moiety in nucleophilic substitution reactions?

- Methodological Answer:

- Electrophilic Reactivity: The 4-oxo group activates the adjacent triazine ring for nucleophilic attack. For example, in SNAr reactions, primary amines target the C3 position, displacing the methyl ester group .

- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with varying nucleophiles (e.g., amines, thiols). Correlate Hammett σ values with rate constants to establish electronic effects .

Q. How can researchers evaluate the environmental fate and degradation pathways of this compound in aquatic and soil matrices?

- Methodological Answer:

- Microcosm Experiments:

- Aquatic Systems: Incubate the compound in natural water (pH 7.5, 25°C) under light/dark cycles. Analyze metabolites via LC-MS/MS to identify photolytic or microbial degradation products (e.g., hydroxylated derivatives) .

- Soil Columns: Simulate leaching potential using OECD Guideline 312. Measure adsorption coefficients (Kd) and half-lives (DT50) to model environmental persistence .

Q. How should contradictory data on the compound’s solubility and reactivity across studies be methodologically reconciled?

- Methodological Answer:

- Controlled Replication: Standardize solvent systems (e.g., DMSO for solubility assays) and temperature (25°C ± 0.5°C) to minimize variability .

- Advanced Analytics:

- Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .

- Compare reactivity under inert vs. aerobic conditions to assess oxidation as a confounding factor .

Q. What computational strategies are effective in predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer:

- Molecular Docking: Employ AutoDock Vina with the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) to predict binding affinities to targets like cytochrome P450 .

- MD Simulations: Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes; analyze RMSD and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.